Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate
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Overview
Description
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound with the molecular formula C10H10O3Li It is a lithium salt of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, have been found to exhibit various biologically vital properties . They interact with their targets, leading to changes at the molecular level that can influence cellular functions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that this compound is a stable liquid at room temperature and has good solubility in various organic solvents, such as ethanol and ethyl acetate . These properties could potentially influence its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions to ensure complete conversion to the lithium salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxo-2,3-dihydro-1H-indene-4-carboxylate.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-4-methanol.
Substitution: Formation of 3-chloro-2,3-dihydro-1H-indene-4-carboxylate or similar derivatives.
Scientific Research Applications
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid: The parent acid form of the compound.
Lithium;3-oxo-2,3-dihydro-1H-indene-4-carboxylate: An oxidized derivative.
Lithium;3-chloro-2,3-dihydro-1H-indene-4-carboxylate: A substituted derivative.
Uniqueness
Lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific combination of a lithium ion with the 3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
lithium;3-hydroxy-2,3-dihydro-1H-indene-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.Li/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13;/h1-3,8,11H,4-5H2,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGGWHCFMRUCIC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC2=C(C1O)C(=CC=C2)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9LiO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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